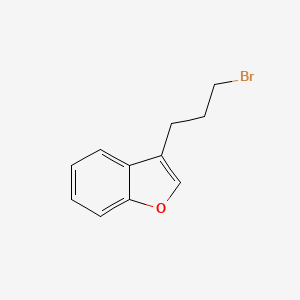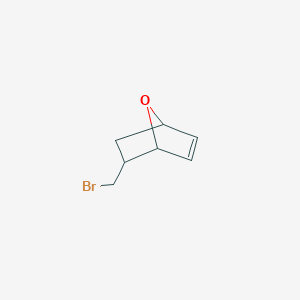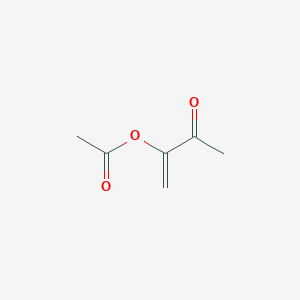![molecular formula C14H14ClN3O3S B8276774 N-[2-[4-chlorosulfonylphenyl]ethyl]-5-methylpyrazine carboxamide CAS No. 66376-00-9](/img/structure/B8276774.png)
N-[2-[4-chlorosulfonylphenyl]ethyl]-5-methylpyrazine carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[4-chlorosulfonylphenyl]ethyl]-5-methylpyrazine carboxamide is a compound that belongs to the class of pyrazine derivatives These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-chlorosulfonylphenyl]ethyl]-5-methylpyrazine carboxamide typically involves the reaction of 4-(2-aminoethyl)benzenesulfonamide with 5-methylpyrazine-2-carboxylic acid. This method eliminates the need for protecting and deprotecting the amino group, which is a common requirement in traditional synthesis. The reaction conditions usually involve the use of solvents such as ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as mentioned above. The process may be optimized for higher yields and purity, and the use of automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-[2-[4-chlorosulfonylphenyl]ethyl]-5-methylpyrazine carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide group.
Substitution: The compound can participate in substitution reactions, where the chlorosulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfonamide derivatives, and various substituted pyrazine derivatives. These products can have different biological and chemical properties, making them useful in various applications.
科学的研究の応用
N-[2-[4-chlorosulfonylphenyl]ethyl]-5-methylpyrazine carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: It is used in the production of various pharmaceuticals and agrochemicals due to its versatile chemical properties
作用機序
The mechanism of action of N-[2-[4-chlorosulfonylphenyl]ethyl]-5-methylpyrazine carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to its antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Similar compounds to N-[2-[4-chlorosulfonylphenyl]ethyl]-5-methylpyrazine carboxamide include other pyrazine derivatives such as:
- N-(4-chlorophenyl)pyrazine-2-carboxamide
- N-(2-ethylhexyl)pyrazine-2-carboxamide
- N-(4-fluorobenzyl)pyrazine-2-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific structure, which includes a chlorosulfonyl group and a pyrazine ring. This structure imparts unique chemical and biological properties to the compound, making it suitable for various applications that other similar compounds may not be able to achieve .
特性
CAS番号 |
66376-00-9 |
|---|---|
分子式 |
C14H14ClN3O3S |
分子量 |
339.8 g/mol |
IUPAC名 |
4-[2-[(5-methylpyrazine-2-carbonyl)amino]ethyl]benzenesulfonyl chloride |
InChI |
InChI=1S/C14H14ClN3O3S/c1-10-8-18-13(9-17-10)14(19)16-7-6-11-2-4-12(5-3-11)22(15,20)21/h2-5,8-9H,6-7H2,1H3,(H,16,19) |
InChIキー |
GLUACTHHYOSPGO-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(S)-6-(tert-Butoxycarbonyl)-7-isopropyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B8276729.png)




![[3-(4-Methyl-pyridin-2-yloxy)-phenyl]-methanol](/img/structure/B8276770.png)



![Methyl 2-[4-(bromomethyl)-2-fluorophenyl]-propionate](/img/structure/B8276789.png)
